3,4-Dinitrobenzoic acid

Description

The exact mass of the compound 3,4-Dinitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dinitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dinitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

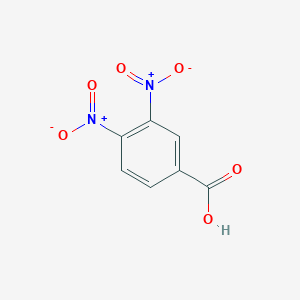

Structure

3D Structure

Properties

IUPAC Name |

3,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVRRHJJQILIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060180 | |

| Record name | Benzoic acid, 3,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000141 [mmHg] | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

528-45-0 | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L3N4T0GPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,4-Dinitrobenzoic acid, a significant compound in various chemical and pharmaceutical applications. This document details its physical and chemical characteristics, provides established experimental protocols for their determination, and includes spectroscopic data for analytical purposes.

Core Chemical and Physical Properties

3,4-Dinitrobenzoic acid is a crystalline solid, appearing as yellow or colorless crystals. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₆ | [1] |

| Molecular Weight | 212.12 g/mol | [1][2] |

| Melting Point | 166 °C | [2] |

| Solubility in Water | 0.673 g / 100 mL at 25 °C | [2] |

| pKa | 2.82 | [3] |

| Appearance | Yellow or colorless crystals | [4] |

Table 1: Key Physical and Chemical Properties of 3,4-Dinitrobenzoic Acid

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key properties of 3,4-Dinitrobenzoic acid.

Synthesis of 3,4-Dinitrobenzoic Acid

A common method for the synthesis of 3,4-Dinitrobenzoic acid is the oxidation of 3,4-dinitrotoluene. While a specific detailed protocol for this exact conversion can be adapted from general procedures for the oxidation of nitrotoluenes to their corresponding benzoic acids. Another established method involves the treatment of 3-nitro-4-aminotoluene with Caro's acid followed by oxidation of the resulting 3-nitro-4-nitrosotoluene with potassium dichromate[2]. A detailed procedure for a similar transformation is provided in Organic Syntheses.

Workflow for the Synthesis of 3,4-Dinitrobenzoic Acid from 3-Nitro-4-aminotoluene:

Caption: Synthesis of 3,4-Dinitrobenzoic Acid.

Determination of Melting Point

The melting point of 3,4-Dinitrobenzoic acid can be determined using the capillary tube method with a melting point apparatus.

Procedure:

-

A small amount of finely powdered, dry 3,4-Dinitrobenzoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially.

-

As the temperature approaches the expected melting point (around 166 °C), the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Solubility

The solubility of 3,4-Dinitrobenzoic acid in various solvents can be determined qualitatively and quantitatively.

Qualitative Procedure:

-

Place approximately 10-20 mg of 3,4-Dinitrobenzoic acid into a small test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether) in portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

Quantitative Procedure (for water):

-

A saturated solution of 3,4-Dinitrobenzoic acid in water is prepared by adding an excess of the solid to a known volume of water in a flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for an extended period to ensure equilibrium is reached.

-

A known volume of the clear supernatant is carefully removed and the solvent is evaporated.

-

The mass of the remaining solid is determined, and the solubility is calculated in g/100 mL.

Determination of pKa

The acid dissociation constant (pKa) of 3,4-Dinitrobenzoic acid can be determined by potentiometric titration.

Procedure:

-

A standard solution of 3,4-Dinitrobenzoic acid is prepared in water or a suitable co-solvent if solubility is low.

-

A pH electrode is calibrated and immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, known increments.

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The equivalence point is determined from the point of inflection of the curve.

-

The pH at the half-equivalence point is equal to the pKa of the acid.

Logical Workflow for Property Determination:

Caption: Experimental workflow for characterization.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3,4-Dinitrobenzoic acid.

| Spectroscopic Technique | Key Observances |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the 1,2,4-trisubstituted benzene (B151609) ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro groups. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups (NO₂). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxyl group (-COOH) and nitro groups (-NO₂). |

Table 2: Summary of Spectroscopic Data for 3,4-Dinitrobenzoic Acid

Reactivity and Stability

3,4-Dinitrobenzoic acid is a stable compound under normal conditions. The presence of two electron-withdrawing nitro groups on the aromatic ring makes it a relatively strong acid and influences its reactivity in chemical syntheses. It can undergo reactions typical of carboxylic acids, such as esterification and amide formation.

Safety and Handling

3,4-Dinitrobenzoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and causes skin and eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 3,4-Dinitrobenzoic Acid (CAS 528-45-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dinitrobenzoic acid (CAS 528-45-0), a key chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, analytical methods, and safety information. All quantitative data is presented in structured tables for ease of reference, and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

3,4-Dinitrobenzoic acid is a crystalline solid, typically appearing as pale yellow or cream-colored crystals or powder.[1][2] It is characterized by the presence of a carboxylic acid group and two nitro groups attached to a benzene (B151609) ring.

Table 1: Physical and Chemical Properties of 3,4-Dinitrobenzoic Acid

| Property | Value | Reference |

| CAS Number | 528-45-0 | [3] |

| Molecular Formula | C₇H₄N₂O₆ | [3][4] |

| Molecular Weight | 212.12 g/mol | [3][4] |

| Appearance | Colorless or light yellow needle-like crystals | [1] |

| Melting Point | 161.5-167.5 °C | [2] |

| Solubility | Soluble in alcohol, ether, and hot water; slightly soluble in cold water. 0.673 g dissolves in 100 parts water at 25°C. | [1][3] |

| Taste | Bitter | [3] |

| Sublimation | Can be sublimated | [3] |

Table 2: Compositional Analysis of 3,4-Dinitrobenzoic Acid

| Element | Percentage Composition |

| Carbon (C) | 39.64% |

| Hydrogen (H) | 1.90% |

| Nitrogen (N) | 13.21% |

| Oxygen (O) | 45.26% |

| Data derived from molecular formula. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,4-Dinitrobenzoic acid.

Table 3: Key Spectroscopic Data for 3,4-Dinitrobenzoic Acid

| Spectroscopic Technique | Key Peaks / Chemical Shifts | Reference |

| ¹H NMR | Spectra available, specific shifts depend on solvent. | [4] |

| ¹³C NMR | Spectra available, specific shifts depend on solvent. | [4][5] |

| FTIR | Spectra available, characteristic peaks for C=O (carboxylic acid), C-N (nitro), and aromatic C-H bonds are expected. | [6] |

| GC-MS | Mass spectrum shows a molecular ion peak (m/z) at 212. | [4] |

Experimental Protocols

Synthesis of 3,4-Dinitrobenzoic Acid via Oxidation of 3,4-Dinitrotoluene

A common and effective method for the preparation of 3,4-Dinitrobenzoic acid is the oxidation of 3,4-dinitrotoluene.[3] An alternative starting material is 3-nitro-4-aminotoluene, which is first converted to 3-nitro-4-nitrosotoluene and then oxidized.[3][7] The following protocol is based on the oxidation of the nitro-nitroso intermediate.

Materials:

-

3-nitro-4-nitrosotoluene

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium carbonate (Na₂CO₃), 10% solution

-

Hydrochloric acid (HCl), 1:1 solution

-

Ice

-

Water

Equipment:

-

Round-bottom flask with a mechanical stirrer

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

Oxidation: In a suitable flask, suspend the 3-nitro-4-nitrosotoluene in water.

-

Prepare a solution of potassium dichromate in water and add it to the suspension.

-

Slowly and carefully, add concentrated sulfuric acid to the mixture while stirring. An exothermic reaction will occur. Maintain the temperature between 50°C and 55°C by cooling in an ice bath as needed.

-

After the initial exothermic reaction subsides (approximately 20 minutes), raise the temperature to 65°C ± 3°C and maintain it for 1 hour with continued stirring.[7]

-

Isolation of Crude Product: Cool the reaction mixture to 20°C and then add crushed ice. Stir for several minutes.

-

Filter the resulting solid using a Büchner funnel and wash it with ice-cold water.

-

Purification: Suspend the crude solid in water in a beaker.

-

Slowly add a 10% solution of sodium carbonate until the solid dissolves, forming the sodium salt of 3,4-dinitrobenzoic acid.

-

Filter the solution to remove any undissolved impurities.[7]

-

Precipitation of Pure Acid: Make the filtrate strongly acidic by adding 1:1 hydrochloric acid.

-

Chill the mixture in an ice bath for at least one hour to ensure complete precipitation of the 3,4-Dinitrobenzoic acid.

-

Final Filtration and Drying: Filter the purified product using a Büchner funnel, wash with a small amount of ice-cold water, and allow it to air-dry.[7]

The following diagram illustrates the general workflow for the synthesis and purification of 3,4-Dinitrobenzoic acid.

Caption: A flowchart of the synthesis and purification of 3,4-Dinitrobenzoic acid.

Analytical Methods

To ensure the purity and identity of 3,4-Dinitrobenzoic acid, several analytical methods can be employed.

Titration for Purity Assessment

An aqueous acid-base titration is a standard method for determining the purity of 3,4-Dinitrobenzoic acid.[2]

Principle: 3,4-Dinitrobenzoic acid is a monoprotic acid and will react with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), in a 1:1 molar ratio. The endpoint of the titration can be determined using a pH meter or a suitable colorimetric indicator.

Materials:

-

3,4-Dinitrobenzoic acid sample

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Deionized water

-

Phenolphthalein (B1677637) indicator solution (or a calibrated pH meter)

-

Analytical balance

-

Burette

-

Erlenmeyer flask

-

Volumetric pipettes

Procedure:

-

Accurately weigh a sample of 3,4-Dinitrobenzoic acid and dissolve it in a suitable volume of deionized water in an Erlenmeyer flask. Gentle heating may be required to aid dissolution.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Fill a clean burette with the standardized sodium hydroxide solution and record the initial volume.

-

Titrate the 3,4-Dinitrobenzoic acid solution with the NaOH solution until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the equivalence point on a pH titration curve).

-

Record the final volume of NaOH solution used.

-

Calculate the purity of the 3,4-Dinitrobenzoic acid sample based on the stoichiometry of the reaction.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the separation and quantification of 3,4-Dinitrobenzoic acid and its potential impurities.[8]

HPLC Analysis: A reversed-phase HPLC method would be appropriate. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the aromatic nitro compound will have strong UV absorbance.

GC Analysis: For GC analysis, derivatization of the carboxylic acid group (e.g., by silylation) is often necessary to increase volatility.[2] A capillary column with a suitable stationary phase would be used, and detection can be achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The following diagram illustrates the logical relationship between the analytical methods for quality control.

Caption: A diagram showing the relationship between different analytical techniques for quality control.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct effects of 3,4-Dinitrobenzoic acid on biological signaling pathways. Its primary role is established as a synthetic intermediate in the production of other compounds, such as pharmaceuticals and dyes.[9] Researchers should not conflate the biological activities of structurally similar compounds, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), with 3,4-Dinitrobenzoic acid, as their differing functional groups can lead to vastly different biological effects.

Applications

The primary applications of 3,4-Dinitrobenzoic acid are in:

-

Organic Synthesis: It serves as a valuable intermediate for the synthesis of pharmaceuticals, plant protective agents, and dyestuffs.[9]

-

Analytical Chemistry: It is used as a reagent in the quantitative analysis of sugars.[3]

Safety and Handling

3,4-Dinitrobenzoic acid is an irritant and should be handled with appropriate personal protective equipment.

Table 4: GHS Hazard Information for 3,4-Dinitrobenzoic Acid

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) |

| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation (H335) |

| Germ Cell Mutagenicity | Warning: Suspected of causing genetic defects (H341) |

| Data from PubChem.[4] |

Handling Precautions:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If on skin, wash with plenty of water.[1]

References

- 1. 3,4-dinitrobenzoic acid [chembk.com]

- 2. 3,4-Dinitrobenzoic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3,4-Dinitrobenzoic Acid [drugfuture.com]

- 4. 3,4-Dinitrobenzoic acid | C7H4N2O6 | CID 10709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dinitrobenzoic acid(528-45-0) 13C NMR [m.chemicalbook.com]

- 6. 3,4-Dinitrobenzoic acid(528-45-0) IR Spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3,4-Dinitrobenzoic Acid Analytical Standard at Best Price, High Purity 98% [nacchemical.com]

- 9. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]

3,4-Dinitrobenzoic acid molecular weight and formula

An In-depth Technical Guide to 3,4-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dinitrobenzoic acid, a significant compound in various chemical and pharmaceutical applications. This document outlines its fundamental properties, detailed synthesis protocols, and a representative experimental workflow.

Core Molecular Information

Molecular Formula: C₇H₄N₂O₆[1]

Molecular Weight: 212.12 g/mol [1]

Quantitative Data Summary

A compilation of key physicochemical properties of 3,4-Dinitrobenzoic acid is presented below. These values are essential for a range of experimental and developmental applications.

| Property | Value | Unit |

| Melting Point | 166 | °C[1] |

| Water Solubility (at 25°C) | 0.673 g / 100 parts | - |

| Appearance | Crystals from water and alcohol | -[1] |

| Taste | Bitter | -[1] |

Experimental Protocols

Synthesis of 3,4-Dinitrobenzoic Acid

One established method for the synthesis of 3,4-Dinitrobenzoic acid involves the oxidation of 3,nitro-4-nitrosotoluene, which is prepared from 3-nitro-4-aminotoluene.[1] While detailed protocols for the closely related 2,5-dinitrobenzoic acid are readily available, the synthesis for the 3,4-isomer follows a similar reaction pathway with comparable yields.[2]

Materials:

-

3-nitro-4-aminotoluene

-

Concentrated Sulfuric Acid

-

Potassium Persulfate

-

Potassium Dichromate

-

Hydrochloric Acid

-

Ice

Procedure:

-

Preparation of Caro's Acid: In a suitable vessel, carefully add pulverized potassium persulfate to ice-cold concentrated sulfuric acid while stirring.

-

Formation of 3-Nitro-4-nitrosotoluene: To a suspension of pulverized 3-nitro-4-aminotoluene in a solution of concentrated sulfuric acid and water, add the prepared Caro's acid. The reaction mixture should be maintained at a controlled temperature. The 3-nitro-4-nitrosotoluene will separate from the solution.

-

Oxidation to 3,4-Dinitrobenzoic Acid: The separated 3-nitro-4-nitrosotoluene is then oxidized using potassium dichromate in a sulfuric acid solution. The temperature of this exothermic reaction must be carefully controlled by cooling in an ice bath to prevent the reaction from becoming too vigorous.[2]

-

Isolation and Purification: The resulting 3,4-Dinitrobenzoic acid is then isolated by filtration. The crude product can be purified by recrystallization from boiling water or dilute hydrochloric acid to yield a light-colored crystalline product.[2] From 100g of 3-nitro-4-aminotoluene, a yield of approximately 85g of 3,4-Dinitrobenzoic acid can be expected after oxidation of the intermediate.[2]

Another approach involves the selective oxidation of a mixture of dinitrotoluene isomers using an inorganic oxidizing agent like nitric acid or dichromate.[3] This process can be advantageous for commercial-scale production as it allows for the direct conversion of the 3,4-dinitrotoluene (B24868) isomer from a crude mixture.[3]

Experimental Workflow Visualization

The following diagram illustrates a common experimental workflow for the derivatization of alcohols using a dinitrobenzoic acid, a technique often employed for the identification and characterization of these compounds. While the example often cites the 3,5-isomer, the procedural logic is applicable to 3,4-Dinitrobenzoic acid as well.

Caption: Workflow for Alcohol Derivatization and Identification.

Applications in Research and Development

3,4-Dinitrobenzoic acid serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[3] Its utility in quantitative sugar analysis has also been noted.[1] The derivatization of alcohols to their corresponding 3,4-dinitrobenzoate esters allows for their identification through melting point determination, a common technique in qualitative organic analysis.

References

Synthesis and Preparation of 3,4-Dinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 3,4-Dinitrobenzoic acid, a key intermediate in various chemical and pharmaceutical applications. The document details experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways for enhanced comprehension.

Core Synthetic Strategies

The preparation of 3,4-Dinitrobenzoic acid is predominantly achieved through two principal methods: the oxidation of 3,4-dinitrotoluene (B24868) and a multi-step synthesis commencing with 3-nitro-4-aminotoluene. Both pathways offer distinct advantages and are detailed herein.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic approaches to 3,4-Dinitrobenzoic acid, allowing for a direct comparison of their efficiencies and conditions.

| Parameter | Method 1: Oxidation with Dichromate[1] | Method 2: Oxidation with Nitric Acid[1] | Method 3: From 3-Nitro-4-aminotoluene[2][3] |

| Starting Material | Isomeric mixture of dinitrotoluenes (containing 3,4-dinitrotoluene) | Isomeric mixture of dinitrotoluenes (containing 3,4-dinitrotoluene) | 3-Nitro-4-aminotoluene |

| Key Reagents | Sodium dichromate dihydrate, Sulfuric acid | 30% Nitric acid | Caro's acid (Potassium persulfate, Sulfuric acid), Potassium dichromate |

| Reaction Temperature | 60°C | 170°C | Oxidation: 50-65°C |

| Reaction Time | Not specified | 4.5 hours | Not specified |

| Pressure | Normal pressure | 10-100 atmospheres (increased pressure) | Normal pressure |

| Yield | 95.6% of theory | 98% of theory (calculated on reacted 3,4-dinitrotoluene) | Approximately the same yields as 2,5-dinitrobenzoic acid[3] |

| Melting Point of Product | 160°C | 158-159°C | 158-162°C (before recrystallization)[3] |

Experimental Protocols

Method 1: Selective Oxidation of 3,4-Dinitrotoluene with Dichromate

This procedure is adapted from a patented process for the selective oxidation of 3,4-dinitrotoluene from an isomeric mixture.[1]

Materials:

-

Isomeric mixture of dinitrotoluenes (containing 55% 3,4-dinitrotoluene)

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

182 g of a dinitrotoluene mixture with a melting point of 20.6°C (composition: 55% 3,4-dinitrotoluene, 33% 2,3-dinitrotoluene, 12% 2,5-dinitrotoluene) is oxidized with 149 g of sodium dichromate dihydrate in a sulfuric acid solution at 60°C.

-

Following the oxidation, 100 ml of benzene are added to the reaction mixture.

-

The mixture is cooled, leading to the crystallization of 3,4-Dinitrobenzoic acid.

-

The crystals are isolated by suction filtration.

-

The collected crystals are washed with benzene.

-

The crude product is then purified. The filtrate contains the unreacted dinitrotoluene isomers.

Method 2: Oxidation of 3,4-Dinitrotoluene with Nitric Acid

This method, also from the same patent, utilizes nitric acid under pressure for the oxidation.[1]

Materials:

-

Isomeric mixture of dinitrotoluenes (containing 55% 3,4-dinitrotoluene)

-

30% Nitric acid (HNO₃)

-

Benzene

Procedure:

-

20 g of a dinitrotoluene mixture (composition: ~55% 3,4-dinitrotoluene, 33% 2,3-dinitrotoluene, 12% 2,5-dinitrotoluene) is heated with 100 ml of 30% nitric acid in a suitable pressure vessel.

-

The reaction is carried out for 4.5 hours at 170°C.

-

After the reaction period, the vessel is cooled.

-

100 ml of benzene is added to the cooled reaction mixture to precipitate the product.

-

The resulting crystals of 3,4-Dinitrobenzoic acid are collected by suction filtration.

-

The crystals are washed with 50 ml of benzene and subsequently dried.

Method 3: Synthesis from 3-Nitro-4-aminotoluene

This two-step synthesis involves the formation of an intermediate nitroso compound, followed by oxidation. The protocol is based on the synthesis of the 2,5-isomer, with the source noting that 3,4-Dinitrobenzoic acid is obtained in similar yields from 3-nitro-4-aminotoluene.[3]

Step A: Preparation of 3-Nitro-4-nitrosotoluene

Materials:

-

3-Nitro-4-aminotoluene

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium persulfate (K₂S₂O₈)

-

Ice

Procedure:

-

Prepare a solution of Caro's acid: To 175 ml of ice-cold concentrated sulfuric acid, add 300 g of pulverized potassium persulfate. Stir the mixture thoroughly and add 900 g of crushed ice and 300 ml of water.

-

In a separate flask, create a suspension of 3-nitro-4-aminotoluene in a solution of concentrated sulfuric acid and water.

-

Pour the prepared Caro's acid solution into the 3-nitro-4-aminotoluene suspension while stirring at room temperature.

-

The reaction mixture is stirred and warmed. Once the temperature reaches 40°C, heating is discontinued.

-

After stirring for 2 hours, an additional 100 g of powdered potassium persulfate is added. The temperature is maintained at 40°C by the heat of the reaction.

-

Continue stirring for another 2 hours.

-

The reaction mixture is then diluted with water, and the solid 3-nitro-4-nitrosotoluene is collected by suction filtration and washed with water.

Step B: Oxidation to 3,4-Dinitrobenzoic Acid

Materials:

-

3-Nitro-4-nitrosotoluene (from Step A)

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

10% Sodium carbonate solution

Procedure:

-

Prepare a suspension of the air-dried 3-nitro-4-nitrosotoluene in water.

-

Add powdered potassium dichromate to the suspension.

-

Slowly add concentrated sulfuric acid to the mixture while stirring and cooling to maintain the temperature.

-

After the addition of sulfuric acid is complete, the mixture is stirred and heated to 50°C. The exothermic reaction is controlled by cooling to maintain the temperature between 50°C and 55°C for 20 minutes.

-

The temperature is then raised to 65°C ± 3°C and held for 1 hour.

-

The reaction mixture is cooled, and ice is added to precipitate the crude 3,4-Dinitrobenzoic acid.

-

The solid is collected by suction filtration and washed with ice water.

-

For purification, the crude product is suspended in water and dissolved by the gradual addition of a 10% sodium carbonate solution. The solution is filtered, and the filtrate is acidified to reprecipitate the purified 3,4-Dinitrobenzoic acid.

-

The purified product is collected by filtration, washed with cold water, and dried. The product can be further purified by recrystallization from boiling water or ethanol-water mixture.[3][4]

Synthesis Workflow Diagrams

Caption: Oxidation routes to 3,4-Dinitrobenzoic acid.

Caption: Two-step synthesis from 3-nitro-4-aminotoluene.

References

An In-depth Technical Guide to the Solubility of 3,4-Dinitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-dinitrobenzoic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

Precise, quantitative experimental data on the solubility of 3,4-dinitrobenzoic acid in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate its solubility in polar organic solvents and limited solubility in water.

Table 1: Quantitative Solubility of 3,4-Dinitrobenzoic Acid in Water

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 0.0673[1] |

Qualitative Solubility Observations:

-

General Solubility: 3,4-Dinitrobenzoic acid is generally soluble in organic solvents such as ethanol, acetone, and ether.[2]

-

Temperature Influence: The solubility of 3,4-dinitrobenzoic acid in organic solvents is observed to increase with a rise in temperature.[2]

-

Recrystallization: It can be crystallized from a mixture of water and alcohol.[1]

Comparative Solubility Data: 3,5-Dinitrobenzoic Acid

In the absence of extensive quantitative data for 3,4-dinitrobenzoic acid, the solubility data for its isomer, 3,5-dinitrobenzoic acid, can provide valuable insights for solvent selection and experimental design. The following table summarizes the experimentally determined solubility of 3,5-dinitrobenzoic acid in several organic solvents at various temperatures.

Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents (mol/L)

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Dichloromethane | Toluene | Water |

| 273.15 | 0.6847 | 0.1032 | - | - | - | - | 0.034 |

| 283.15 | - | 0.4675 | - | - | - | - | - |

| 293.15 | 0.9474 | 0.2547 | 1.5018 | - | - | - | - |

| 303.15 | - | 0.6881 | - | - | - | - | - |

| 313.15 | 1.956 | 1.191 | 5.104 | - | - | - | - |

| 323.15 | - | 1.2733 | - | - | - | - | - |

Data extracted from Zhang et al., Journal of Chemical Research.[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for commonly employed techniques.

Gravimetric Method

The gravimetric method is a classical and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4-dinitrobenzoic acid to a known volume of the desired organic solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

-

Equilibration:

-

Place the sealed container in a constant-temperature bath or shaker.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. To verify equilibrium, samples of the supernatant can be analyzed at different time points (e.g., 24, 36, and 48 hours) until a constant concentration is observed.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container (e.g., an evaporating dish or beaker). This step is crucial to remove any fine, undissolved particles.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the container. This can be achieved in a fume hood, on a hot plate at a temperature below the solvent's boiling point, or in a vacuum oven.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, dry the solid residue to a constant weight in an oven at a suitable temperature that will not cause decomposition of the 3,4-dinitrobenzoic acid.

-

Cool the container in a desiccator to prevent moisture absorption and then weigh it accurately on an analytical balance.

-

-

Calculation:

-

The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

UV-Visible Spectroscopy Method

For compounds with a chromophore, such as 3,4-dinitrobenzoic acid, UV-Visible spectroscopy offers a rapid and sensitive method for determining solubility.

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Detailed Methodology:

-

Preparation of Saturated Solution and Filtration:

-

Follow steps 1-4 of the Gravimetric Method to obtain a clear, saturated filtrate.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 3,4-dinitrobenzoic acid of known concentrations in the solvent of interest.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 3,4-dinitrobenzoic acid.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Sample Analysis:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent is critical for processes such as recrystallization, where the goal is to maximize the recovery of a pure solid. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting a suitable single solvent for recrystallization.

References

Technical Guide: Physicochemical Properties of 3,4-Dinitrobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a key physicochemical property of 3,4-Dinitrobenzoic acid (CAS No: 528-45-0), its melting point. Accurate determination of the melting point is crucial as it serves as a primary indicator of substance purity and identity. This document collates reported melting point data from various sources, details a standardized experimental protocol for its determination, and illustrates the procedural workflow and the physicochemical principles of melting point depression due to impurities.

Physicochemical Data: Melting Point

3,4-Dinitrobenzoic acid is characterized as a yellow crystalline powder.[1] Its melting point has been reported across multiple sources, with slight variations that can be attributed to the purity of the sample and the specific experimental conditions employed. A summary of these reported values is presented below.

Table 1: Reported Melting Point of 3,4-Dinitrobenzoic Acid

| Melting Point Range (°C) | Melting Point (°C) | Source |

| 165.5 - 166.5 | - | Goldstein (as cited in[2]), ChemicalBook[1] |

| 163 - 166 | - | Fisher Scientific[3][4] |

| 164.0 - 167.0 | - | Tokyo Chemical Industry |

| 161.5 - 167.5 | - | Thermo Scientific Chemicals[5] |

| - | 166 | DrugFuture[2] |

| - | 165 | Tokyo Chemical Industry (reference value) |

| 158 - 162 | - | Organic Syntheses Procedure (recrystallized)[6] |

| - | 160 | Google Patents[7] |

| 158 - 159 | - | Google Patents[7] |

Note: The range in reported values highlights the importance of sample purity. Impurities typically cause a depression and broadening of the melting point range.[8]

Experimental Protocol: Melting Point Determination

The determination of a substance's melting point is a fundamental analytical procedure in chemistry. The capillary method is the most common technique.

3.1 Materials and Equipment

-

Melting point apparatus (e.g., DigiMelt, Thiele tube, or oil bath setup)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or digital temperature probe

-

3,4-Dinitrobenzoic acid sample (finely powdered)

-

Mortar and pestle

-

Spatula

-

Heating medium (e.g., liquid paraffin (B1166041) or silicone oil for oil bath)

3.2 Procedure

-

Sample Preparation: Ensure the 3,4-Dinitrobenzoic acid sample is completely dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[9]

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[8]

-

Sample Compaction: Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. Alternatively, drop the tube (sealed end down) through a long glass tube onto the benchtop.[9][10] The packed sample should have a height of 1-2 mm.[8]

-

Apparatus Assembly:

-

For Oil Bath: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[9] Immerse the assembly in the oil bath, making sure the top of the oil is above the sample.

-

For Digital Apparatus: Place the loaded capillary tube into the designated sample holder in the melting point apparatus.[10]

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting range.[10]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin a second, more precise determination with a fresh sample, heating slowly at a rate of 1-2°C per minute near the expected melting point.[10]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]

3.3 Mixed Melting Point Technique for Identification To confirm the identity of the substance, a mixed melting point determination can be performed. This involves mixing the unknown sample in a 50:50 ratio with a known, pure standard of 3,4-Dinitrobenzoic acid.[10]

-

If the unknown is identical to the standard, the melting point of the mixture will be sharp and undepressed.

-

If the unknown is different, it will act as an impurity, causing a significant depression and broadening of the melting point range.[10]

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary method.

Caption: Workflow for Melting Point Determination.

4.2 Principle of Melting Point Depression

This diagram illustrates the logical relationship between the purity of a compound and its observed melting point characteristics.

Caption: Effect of Purity on Melting Point.

References

- 1. 3,4-Dinitrobenzoic acid(528-45-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 3,4-Dinitrobenzoic Acid [drugfuture.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. A18774.14 [thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Technical Guide to the Spectroscopic Analysis of 3,4-Dinitrobenzoic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dinitrobenzoic acid (CAS No: 528-45-0), a key intermediate in the synthesis of dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with experimental protocols and data presented for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 3,4-Dinitrobenzoic acid. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3,4-Dinitrobenzoic acid was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~14.0 | Singlet (broad) | - | COOH |

| 8.584 | Doublet | J = 1.6 Hz | H-2 |

| 8.429 | Doublet of Doublets | J = 8.3 Hz, 1.6 Hz | H-6 |

| 8.346 | Doublet | J = 8.3 Hz | H-5 |

Data sourced from a 90 MHz spectrum in DMSO-d₆.[1][2]

¹³C NMR Spectroscopic Data

The ¹³C NMR data provides insight into the carbon framework of the molecule. The spectrum was obtained in DMSO-d₆.

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | C=O (Carboxylic Acid) |

| 150.1 | C-4 |

| 145.8 | C-3 |

| 136.5 | C-1 |

| 131.2 | C-5 |

| 128.0 | C-6 |

| 121.7 | C-2 |

Note: Assignments are based on established chemical shift principles for substituted benzene (B151609) rings.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of 3,4-Dinitrobenzoic acid for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

-

Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically within a few minutes. For ¹³C NMR, a longer acquisition time is necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 3,4-Dinitrobenzoic acid is characterized by absorptions corresponding to the carboxylic acid and nitro groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 2500 (broad) | O-H stretch (from hydrogen-bonded carboxylic acid) |

| ~3100 | C-H stretch (aromatic) |

| 1760 - 1690 | C=O stretch (carboxylic acid) |

| 1550 - 1515 | N-O asymmetric stretch (nitro group) |

| 1355 - 1335 | N-O symmetric stretch (nitro group) |

| 1320 - 1210 | C-O stretch (carboxylic acid) |

Note: The listed wavenumbers represent the characteristic absorption ranges for the specified functional groups.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Add a small amount (1-2 mg) of finely ground 3,4-Dinitrobenzoic acid to approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grinding : Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer a portion of the mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Measurement : Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3,4-Dinitrobenzoic acid is dominated by π → π* transitions associated with the aromatic ring and its substituents.

| λmax (nm) | Electronic Transition (Tentative Assignment) |

| ~260-280 | π → π* |

Note: Specific experimental λmax values for 3,4-Dinitrobenzoic acid were not available in the searched literature. The value provided is an estimate based on the UV absorption of substituted nitrobenzoic acids. The exact maximum absorption wavelength (λmax) is solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation : Prepare a stock solution of 3,4-Dinitrobenzoic acid of a known concentration. From the stock solution, prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Measurement :

-

Fill two matched quartz cuvettes with the pure solvent. Place them in the reference and sample holders and record a baseline spectrum to correct for solvent absorbance.

-

Replace the solvent in the sample cuvette with the prepared dilute solution of 3,4-Dinitrobenzoic acid.

-

Scan the sample across the appropriate wavelength range (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like 3,4-Dinitrobenzoic acid.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Safety and Hazards of 3,4-Dinitrobenzoic Acid

Introduction

3,4-Dinitrobenzoic acid (CAS No: 528-45-0) is a nitroaromatic compound used as a laboratory chemical and an intermediate in various synthetic processes.[1][2][3] With the molecular formula C7H4N2O6 and a molecular weight of 212.12 g/mol , this off-white or yellow crystalline solid presents several potential hazards that necessitate careful handling and a thorough understanding of its safety profile.[1][2][4] This guide provides an in-depth overview of the safety, hazards, and handling procedures for 3,4-Dinitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and GHS Classification

3,4-Dinitrobenzoic acid is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][5] The primary hazards are related to irritation and acute toxicity if ingested.[1] The Globally Harmonized System (GHS) classification is summarized below.

Table 1: GHS Hazard Classification for 3,4-Dinitrobenzoic Acid

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][4][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][4] |

| Germ Cell Mutagenicity | Category 2 | GHS08 (Health Hazard) | Warning | H341: Suspected of causing genetic defects[4] |

Note: The GHS08 pictogram and H341 statement are based on aggregated notifications to the ECHA C&L Inventory, where 10.9% of notifications included this classification.[4]

Precautionary Measures

A comprehensive set of precautionary statements is associated with the handling of 3,4-Dinitrobenzoic acid. These are designed to minimize risk and ensure safe laboratory practices.

Table 2: Key Precautionary Statements (GHS)

| Code | Precautionary Statement |

|---|---|

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][6] |

| P270 | Do not eat, drink or smoke when using this product.[8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][6] |

| Response | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][8] |

| P405 | Store locked up.[1] |

| Disposal |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][8] |

Physicochemical and Toxicological Data

The physical properties of 3,4-Dinitrobenzoic acid are crucial for determining appropriate storage and handling conditions. While comprehensive toxicological data is limited, the known values are presented here.

Table 3: Physical, Chemical, and Toxicological Properties

| Property | Value |

|---|---|

| Physical State | Solid, Yellow crystalline powder[1][9][10] |

| Melting Point | 163 - 166 °C (325.4 - 330.8 °F)[1][5][10] |

| Flash Point | 208.4 °C (estimate)[10] |

| Water Solubility | 6.7 g/L (at 25 °C)[10] |

| Vapor Pressure | 1.41 x 10⁻⁶ mm Hg[11] |

| Stability | Stable under normal conditions.[1][6][9] |

| Incompatible Materials | Strong oxidizing agents, Strong bases[1][9] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][9] |

| Acute Toxicity | The toxicological properties of this substance have not been fully investigated.[9] |

Experimental Protocols and Methodologies

The hazard classifications presented in this guide are derived from standardized tests. While the specific laboratory reports for 3,4-Dinitrobenzoic acid are not publicly available, the classifications are determined by methodologies outlined in guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Skin Irritation (Category 2): This classification is typically determined using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). The protocol involves applying the substance to the skin of an animal model (historically, rabbits) and observing for signs of erythema (redness) and edema (swelling) over a set period.

-

Eye Irritation (Category 2): OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the standard method. It involves applying the test substance to one eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

-

Acute Oral Toxicity (Category 4): Determined by methods like OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), which involves administering the substance to fasted animals and observing for mortality and toxic effects to determine a lethal dose (LD50) range.

Visualized Workflows and Relationships

To ensure safe handling and emergency preparedness, the following logical diagrams illustrate key processes and relationships concerning the hazards of 3,4-Dinitrobenzoic acid.

Caption: Risk management workflow for 3,4-Dinitrobenzoic acid.

Caption: Reactivity and incompatibility profile.

Caption: Emergency response flowchart for spills or exposure.

Detailed Safety Procedures

6.1 Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid the generation and accumulation of dust.[9] Prevent contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[9] Keep containers tightly closed when not in use.[1][9] The storage area should be locked up.[1]

6.2 First Aid Measures In the event of exposure, immediate action is critical.

Table 4: First Aid Measures for 3,4-Dinitrobenzoic Acid

| Exposure Route | First Aid Instructions |

|---|---|

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][6] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][9] |

6.3 Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam.[1][9]

-

Specific Hazards: The substance may explode in a fire.[6] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode, along with full protective gear.[1][9]

6.4 Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate unnecessary personnel. Avoid breathing dust and prevent contact with skin and eyes.[1][7]

-

Cleanup: Sweep up the material and shovel it into a suitable, labeled container for disposal.[1] Avoid raising dust. Do not let the chemical enter the environment.[1]

Conclusion

3,4-Dinitrobenzoic acid is a hazardous chemical that requires stringent safety protocols. The primary risks include skin, eye, and respiratory irritation, as well as being harmful if swallowed.[1] There is also a noted suspicion of mutagenicity.[4] Adherence to GHS guidelines, proper use of personal protective equipment, and a comprehensive understanding of emergency procedures are paramount for researchers and scientists. By following the detailed procedures in this guide, professionals can mitigate the risks associated with the handling and use of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 3,4-Dinitrobenzoic Acid [drugfuture.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3,4-Dinitrobenzoic acid | C7H4N2O6 | CID 10709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. lobachemie.com [lobachemie.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 3,4-Dinitrobenzoic acid(528-45-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. 3,4-Dinitrobenzoic acid - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Reaction of 3,4-Dinitrobenzoic Acid with Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the reaction mechanism between 3,4-dinitrobenzoic acid and alcohols to form 3,4-dinitrobenzoate esters. The primary reaction discussed is the Fischer-Speier esterification, a cornerstone of organic synthesis. This document outlines the theoretical framework of the reaction, provides representative experimental protocols, and presents available quantitative and spectroscopic data.

Introduction

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic chemistry, widely employed in various fields, including drug development, fragrance and flavor synthesis, and polymer chemistry. 3,4-Dinitrobenzoic acid, an aromatic carboxylic acid, can be converted to its corresponding esters through several methods, with Fischer esterification being the most common. This reaction involves the acid-catalyzed condensation of the carboxylic acid with an alcohol, resulting in the formation of an ester and water.[1][2][3] The presence of two nitro groups on the benzene (B151609) ring makes 3,4-dinitrobenzoic acid a strong acid and its esters useful as derivatives for the characterization of alcohols or as intermediates in the synthesis of more complex molecules.

The Reaction Mechanism: Fischer-Speier Esterification

The reaction of 3,4-dinitrobenzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), proceeds via the Fischer-Speier esterification mechanism.[1][4] This is a reversible nucleophilic acyl substitution reaction.[2]

The mechanism can be described in the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 3,4-dinitrobenzoic acid, increasing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group and generating a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

All steps in the Fischer esterification are in equilibrium. To drive the reaction towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove water as it is formed, in accordance with Le Châtelier's principle.[2][5]

Experimental Workflow for Fischer Esterification

Caption: A generalized experimental workflow for the Fischer esterification of 3,4-dinitrobenzoic acid.

Quantitative Data

While 3,5-dinitrobenzoate (B1224709) esters are commonly used for the derivatization and characterization of alcohols, leading to a wealth of available data on their yields and melting points, there is a notable lack of comprehensive quantitative data in the literature for a series of 3,4-dinitrobenzoate esters. The following table summarizes the available data for 3,4-dinitrobenzoic acid and its methyl ester.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 3,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | Off-white or yellow crystalline solid |

| Methyl 3,4-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | Solid |

Experimental Protocols

The following are representative experimental protocols for the synthesis of 3,4-dinitrobenzoate esters via Fischer esterification. These protocols are based on established procedures for similar nitrobenzoic acids and can be adapted for various alcohols.

General Procedure for the Synthesis of Alkyl 3,4-Dinitrobenzoates

This procedure is adapted from the Fischer esterification of 3-nitrobenzoic acid and can be applied to various primary and secondary alcohols.[6]

Materials:

-

3,4-Dinitrobenzoic acid

-

Anhydrous alcohol (e.g., methanol, ethanol (B145695), isopropanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottomed flask, combine 3,4-dinitrobenzoic acid (1.0 g) with the desired anhydrous alcohol (8-10 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice water (approximately 50 mL) and stir.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acid, followed by a wash with water (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Note on Alcohol Reactivity:

-

Primary alcohols generally react well under these conditions.

-

Secondary alcohols may require longer reaction times or slightly higher temperatures.

-

Tertiary alcohols are prone to elimination under strong acid and heat, leading to the formation of alkenes. For tertiary alcohols, alternative esterification methods, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, may be more suitable.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of the synthesized esters. Below is a summary of expected and reported spectroscopic data for 3,4-dinitrobenzoate esters.

Infrared (IR) Spectroscopy

The IR spectrum of a 3,4-dinitrobenzoate ester will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester carbonyl) | 1720-1740 |

| C-O (ester) | 1100-1300 |

| NO₂ (asymmetric stretch) | 1500-1560 |

| NO₂ (symmetric stretch) | 1345-1385 |

| C-H (aromatic) | 3000-3100 |

| C=C (aromatic) | 1450-1600 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the structure of the ester. The chemical shifts of the protons will be influenced by the electron-withdrawing nitro groups.

For Methyl 3,4-dinitrobenzoate (C₈H₆N₂O₆):

-

Aromatic protons: The three protons on the benzene ring will appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm).

-

Methyl protons: The three protons of the methyl group will appear as a singlet further upfield (typically around δ 4.0 ppm).

For Ethyl 3,4-dinitrobenzoate (C₉H₈N₂O₆):

-

Aromatic protons: Similar to the methyl ester, appearing as multiplets in the downfield region.

-

Methylene protons (-OCH₂CH₃): A quartet around δ 4.4-4.5 ppm.

-

Methyl protons (-OCH₂CH₃): A triplet around δ 1.4-1.5 ppm.

For Isopropyl 3,4-dinitrobenzoate (C₁₀H₁₀N₂O₆):

-

Aromatic protons: Multiplets in the downfield region.

-

Methine proton (-OCH(CH₃)₂): A septet around δ 5.1-5.3 ppm.

-

Methyl protons (-OCH(CH₃)₂): A doublet around δ 1.3-1.4 ppm.

Alternative Synthetic Methodologies

While Fischer esterification is the most direct method, other approaches can be employed, particularly for sensitive or sterically hindered alcohols.

-

Reaction with 3,4-Dinitrobenzoyl Chloride: 3,4-Dinitrobenzoic acid can be converted to the more reactive 3,4-dinitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acid chloride readily reacts with alcohols, often in the presence of a base like pyridine, to form the ester. This method avoids the equilibrium limitations of Fischer esterification.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of esterification, leading to shorter reaction times and often improved yields.[8][9]

-

Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct coupling of the carboxylic acid and alcohol at room temperature, providing a milder alternative to Fischer esterification.[7]

Conclusion

The reaction of 3,4-dinitrobenzoic acid with alcohols via Fischer esterification is a robust and well-understood method for the synthesis of 3,4-dinitrobenzoate esters. The reaction mechanism proceeds through a series of reversible steps involving protonation, nucleophilic attack, and elimination. While detailed quantitative data for a wide range of 3,4-dinitrobenzoate esters is not as prevalent as for the 3,5-dinitro isomer, the general principles and experimental protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these compounds. For alcohols that are sensitive to strong acid and heat, alternative methods utilizing the corresponding acid chloride or coupling reagents offer milder and often more efficient synthetic routes. Careful selection of the reaction conditions is paramount to achieving high yields and purity of the desired ester products.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]